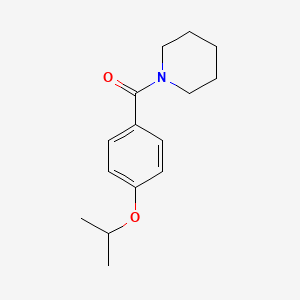
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied in different contexts. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Moreover, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells. It has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that is depleted in Alzheimer's disease. Moreover, it has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized through different methods. It has shown promising results in different fields of scientific research, making it a potential drug candidate for various diseases. However, there are also some limitations for lab experiments. It has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider in drug development.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One direction is to study its potential as a drug candidate for the treatment of cancer, neurodegenerative diseases, and bacterial and fungal infections. Another direction is to study its mechanism of action in more detail, to understand how it induces apoptosis, inhibits amyloid-beta aggregation, and disrupts cell membranes. Moreover, future research could focus on optimizing its synthesis methods and studying its toxicity and pharmacokinetics.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been achieved through different methods. One of the methods involves the reaction of 4-chlorobenzylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-chlorobenzylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been studied for its potential as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-19(2,23)12-11-14-3-7-16(8-4-14)18(22)21-13-15-5-9-17(20)10-6-15/h3-10,23H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSAXMOCPJVACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)





![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)
